molecular formula C11H14N6O B7594969 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide

カタログ番号 B7594969
分子量: 246.27 g/mol
InChIキー: FCKAMLRUKPWIAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide, also known as MTEP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a protein that is involved in the regulation of synaptic plasticity, learning, and memory.

作用機序

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is expressed in the central nervous system. mGluR5 is involved in the regulation of synaptic plasticity, learning, and memory, and its overactivation has been implicated in various neurological and psychiatric disorders. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the excessive signaling of mGluR5.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. For example, this compound reduces the expression of immediate-early genes that are involved in synaptic plasticity and inflammation, such as Arc and c-Fos. This compound also reduces the phosphorylation of extracellular signal-regulated kinase (ERK), which is a downstream effector of mGluR5 signaling. In addition, this compound reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine, in various brain regions.

実験室実験の利点と制限

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide has several advantages for lab experiments, such as its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its availability as a commercial product. However, this compound also has some limitations, such as its potential off-target effects on other mGluR subtypes, its potential toxicity at high doses, and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide, such as:
1. Developing more potent and selective mGluR5 antagonists with fewer off-target effects and better pharmacokinetic properties.
2. Investigating the role of mGluR5 signaling in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease.
3. Studying the molecular mechanisms of this compound's effects on synaptic plasticity and inflammation, and identifying potential downstream targets of mGluR5 signaling.
4. Investigating the potential therapeutic applications of this compound in combination with other drugs or behavioral interventions, such as cognitive training or psychotherapy.
5. Developing new animal models of neurological and psychiatric disorders that better recapitulate the human pathology and allow for more accurate testing of this compound's therapeutic potential.

合成法

The synthesis of 2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide involves several chemical steps, starting with the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-(methylamino)ethylamine to form 2-(methylamino)pyridine-3-carboxaldehyde. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form this compound. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, autism spectrum disorders, anxiety, depression, and addiction. Fragile X syndrome is a genetic disorder characterized by intellectual disability and behavioral problems, and it is caused by the absence of the fragile X mental retardation protein (FMRP), which regulates the translation of mRNAs in response to synaptic activity. This compound has been shown to improve cognitive and behavioral deficits in animal models of fragile X syndrome by reducing the excessive signaling of mGluR5.

特性

IUPAC Name

2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-12-10-8(3-2-5-13-10)11(18)14-6-4-9-15-7-16-17-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKAMLRUKPWIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。